GPR55 Receptor Selectivity Profiling: ML-193 vs. ML-191 vs. ML-192 Across GPR35, CB1, and CB2
ML-193 achieves the widest selectivity margin across the counter-receptor panel within the ML antagonist series. In the NIH Molecular Libraries Probe Report, all three compounds were tested under identical assay conditions for agonist and antagonist activity at GPR35, CB1, and CB2 (up to 32 μM). ML-193 demonstrated >145-fold antagonist selectivity against GPR35 and CB2, and 27.1-fold against CB1 (CB1 antagonist IC50 = 24.6 μM). In comparison, ML-191 achieved only >29-fold selectivity against GPR35 and CB1, and 16.4-fold against CB2 (CB1 antagonist IC50 = 17.7 μM, representing 1.4-fold weaker absolute CB1 activity). ML-192 achieved >45-fold against all three counter-receptors [1]. The practical consequence is that at concentrations required for complete GPR55 blockade (≥221 nM), ML-193 produces no detectable activity at GPR35 or CB2 up to 32 μM, whereas ML-191 begins to engage CB1 at ~17.7 μM, representing a narrower experimental window [1].
| Evidence Dimension | Receptor selectivity (fold-selectivity for GPR55 over counter-receptors; agonist and antagonist modes) |
|---|---|
| Target Compound Data | ML-193: GPR35 >145× (agonist & antagonist); CB1 >145× agonist / 27.1× antagonist (IC50 24.6 μM); CB2 >145× (agonist & antagonist) |
| Comparator Or Baseline | ML-191: GPR35 >29×; CB1 >29× agonist / 16.4× antagonist (IC50 17.7 μM); CB2 >29× / 16.4×. ML-192: all counter-receptors >45× |
| Quantified Difference | ML-193 vs. ML-191: 5.0× wider selectivity vs. GPR35; 1.7× vs. CB1 antagonist; 8.9× vs. CB2. ML-193 vs. ML-192: 3.2× wider selectivity vs. all counter-receptors. |
| Conditions | Counter-receptor antagonist/agonist assays at GPR35, CB1, CB2 up to 32 μM; U2OS cells expressing individual receptors; identical assay platform across all three probes [Heynen-Genel et al., 2010, NBK66153] |
Why This Matters
For experiments requiring GPR55-exclusive pharmacology (e.g., GPR55 knockout validation, receptor-specific signaling dissection), ML-193's wider selectivity window minimizes confounding off-target activity at cannabinoid-related receptors, reducing false-positive interpretations versus ML-191 or ML-192.
- [1] Heynen-Genel S, Dahl R, Shi S, Milan L, Hariharan S, Sergienko E, Hedrick M, Dad S, Stonich D, Su Y, Vicchiarelli M, Mangravita-Novo A, Smith LH, Chung TDY, Sharir H, Caron MG, Barak LS, Abood ME. Screening for Selective Ligands for GPR55 - Antagonists. Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. Last Update: May 26, 2011. Bookshelf ID: NBK66153; PMID: 22091481. View Source
